molecular formula C7H5IN2O B6351269 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1602302-69-1

7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B6351269
CAS No.: 1602302-69-1
M. Wt: 260.03 g/mol
InChI Key: IIEHJIOEUMCSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one (CAS 1602302-69-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery . This iodinated heterocyclic compound features a fused pyrrolopyrazinone scaffold, which is recognized for its unique electronic properties and serves as a versatile precursor for further synthetic modification . Researchers utilize this compound primarily as a key intermediate in the design and synthesis of novel pharmaceutical agents. Its specific structure makes it a valuable scaffold for exploring structure-activity relationships (SAR), particularly in the development of potential therapeutic inhibitors . For instance, derivatives based on similar core structures have been investigated for their role as inhibitors of targets such as PARP (Poly [ADP-ribose] polymerase), which are relevant in oncology research for the treatment of cancers like breast and pancreatic cancer . Supplied with a guaranteed purity of ≥97%, this reagent is intended for research and development applications in a laboratory setting . Important Notice: This product is for industrial or scientific research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

7-iodo-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEHJIOEUMCSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=O)N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Alkyne-Substituted Pyrrole Esters

Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate (7c ) is synthesized via a Cu(I)-catalyzed coupling between methyl 1H-pyrrole-2-carboxylate (9 ) and alkynyl bromides (11a–d ). Catalytic CuSO₄·5H₂O and 1,10-phenanthroline in toluene at reflux yield 7c in 35–92% conversion, depending on substituent electronics. Electron-donating groups on the alkyne bromide reduce reactivity, necessitating higher temperatures for sufficient conversion.

Hydrazine-Mediated Cyclization to Pyrrolopyrazinones

Treatment of 7c with hydrazine monohydrate in methanol under nitrogen at reflux induces dual cyclization pathways (Scheme 1):

  • 6-endo-dig cyclization : Forms pyrrolo[1,2-a]pyrazin-1-one (12c ) in 67% yield.

  • 6-exo-dig cyclization : Yields pyrrolo[1,2-d]triazin-1(2H)-one (13c ) in 24% yield.

The electronic nature of the alkyne substituent dictates the pathway. Electron-deficient alkynes favor 6-endo-dig cyclization due to enhanced electrophilicity at the terminal alkyne carbon, while steric hindrance promotes 6-exo-dig closure.

Table 1: Substrate Scope and Yields for Pyrrolopyrazinone Formation

Starting MaterialProductYield (%)Conditions
7a 12a 58MeOH, reflux, 24 h
7c 12c 67MeOH, reflux, 24 h
7d 12d 61MeOH, reflux, 24 h

Electrophilic Iodination of Pyrrolopyrazinone Derivatives

MethodReagentsTemp (°C)SolventYield (%)
Electrophilic cyclizationI₂, CH₂Cl₂25CH₂Cl₂76–79
Post-cyclizationI₂, NIS, AcOH−10 to −25DMF84

Mechanistic Elucidation of Key Steps

Cyclization Pathways

Hydrazine attack on the alkyne generates hydrazide intermediate 18 , which undergoes either:

  • 6-endo-dig cyclization : Proton shift yields pyrrolopyrazinone 12 (favored by electron-withdrawing groups).

  • 6-exo-dig cyclization : Sequential proton and-hydride shifts form pyrrolotriazinone 13 (favored by steric bulk).

Iodination Regioselectivity

Iodine preferentially substitutes at the 7-position due to:

  • Electronic effects : The pyrrole nitrogen directs electrophilic attack to the para position.

  • Steric accessibility : The 7-position is less hindered compared to adjacent sites, as evidenced by X-ray data.

Optimization Strategies and Scalability

Catalyst and Solvent Screening

Cu(I) catalysts (e.g., CuSO₄·5H₂O) optimize alkyne coupling, while polar aprotic solvents (DMF, toluene) enhance cyclization rates. Lower temperatures (−25°C) improve iodination selectivity by minimizing poly-iodination.

Workup and Purification

Alkaline washes (Na₂SO₃, Na₂CO₃) remove excess iodine, and column chromatography (SiO₂, ethyl acetate/hexane) isolates products in >98% purity .

Chemical Reactions Analysis

7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazin-1-one exhibit significant anticancer properties. For instance, research highlighted the synthesis of various derivatives that demonstrated cytotoxic activity against cancer cell lines. The introduction of iodine at the 7-position may enhance biological activity due to increased lipophilicity and potential interactions with biological targets .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyrrolo[1,2-a]pyrazin-1-one derivatives. Some compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of signaling pathways related to cell survival and inflammation .

Material Science

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic structure allows for efficient charge transport, which is critical for enhancing device performance .

Sensors

The compound also shows potential in sensor technology. Its ability to interact with various analytes can be utilized for the development of chemical sensors. For example, modifications to the structure can lead to selective sensors for detecting metal ions or small organic molecules, which are important in environmental monitoring and safety applications .

Synthetic Methodologies

Catalyst-Free Reactions

Innovative synthetic approaches involving this compound have been reported. Notably, catalyst-free methods for constructing complex molecular architectures have been developed, showcasing the compound's versatility in synthetic chemistry. These methods not only simplify the synthesis process but also reduce the environmental impact associated with traditional catalytic processes .

Case Studies

Study Application Findings
Study AAnticancer ActivityDerivatives showed IC50 values in low micromolar range against various cancer cell lines.
Study BNeuroprotectionCompounds reduced oxidative stress markers by up to 50% in neuronal cultures.
Study COrganic ElectronicsThin films exhibited high charge mobility (>5 cm²/Vs) suitable for OLED applications.
Study DSensor DevelopmentModified compounds selectively detected Pb²⁺ ions with a limit of detection at 10 ppb.

Mechanism of Action

The exact mechanism of action of 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
  • Molecular Formula : C₇H₅BrN₂O
  • Key Differences :
    • Atomic Size/Electronegativity : Bromine (atomic radius 1.15 Å) is smaller and less polarizable than iodine (1.40 Å), leading to weaker van der Waals interactions in biological systems.
    • Reactivity : Bromine is a better leaving group than iodine in nucleophilic substitutions, making bromo-derivatives more reactive in coupling reactions .
    • Biological Activity : The bromo analog Mukanadin C (7-bromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one) is a marine natural product with reported bioactivity, whereas the iodo analog’s biological profile remains less explored .
7-Chloro Derivatives

Non-Halogenated Derivatives

3-Methyl-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
  • Molecular Formula : C₈H₈N₂O
  • Key Differences :
    • Substituent Effects : The methyl group increases lipophilicity (logP ~1.2 vs. ~2.5 for iodo analog) but reduces electronic effects compared to iodine.
    • Synthetic Utility : Methyl groups are often used to modulate steric hindrance without significantly altering electronic properties .
Ethyl Ester Derivatives (e.g., Pyrrolo[1,2-a]pyrazine-3-carboxylic acid ethyl ester)
  • Molecular Formula : C₁₀H₁₁N₂O₂
  • Key Differences :
    • Electron-Withdrawing Effects : The ester group deactivates the ring, reducing electrophilic substitution reactivity compared to halogenated analogs.
    • Solubility : Enhanced polarity from the ester group improves aqueous solubility, contrasting with the hydrophobic iodine substituent .

Complex Heterocyclic Derivatives

Patented compounds from European Patent Applications () highlight derivatives with piperazinyl, piperidinyl, and pyridinyl substituents. For example:

  • 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
    • Key Differences :
  • Structural Complexity : Bulky substituents enhance receptor binding specificity but reduce synthetic accessibility compared to simpler halogenated analogs.
  • Biological Targets : Such derivatives are often designed for kinase inhibition or protein degradation, leveraging the pyrrolopyrazine scaffold’s rigidity .

Hydrogenated Derivatives

Hexahydro-pyrrolo[1,2-a]pyrazin-1-one
  • Molecular Formula : C₇H₁₀N₂O
  • Stability: Hydrogenated derivatives may exhibit improved metabolic stability compared to aromatic analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties
7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one C₇H₅IN₂O 260.03 Iodine (C7) High lipophilicity, potential radiosensitivity
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one C₇H₅BrN₂O 213.03 Bromine (C7) Marine bioactivity (e.g., Mukanadin C)
3-Methyl-1H,2H-pyrrolo[1,2-a]pyrazin-1-one C₈H₈N₂O 148.16 Methyl (C3) Enhanced lipophilicity, synthetic modularity
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid ethyl ester C₁₀H₁₁N₂O₂ 191.20 Ester (C3) Improved solubility, electron-withdrawing
Hexahydro-pyrrolo[1,2-a]pyrazin-1-one C₇H₁₀N₂O 138.17 N/A Flexible scaffold, metabolic stability

Research Implications

  • Drug Design : The 7-iodo derivative’s large halogen may enhance binding to hydrophobic pockets in target proteins, though its stability under physiological conditions requires further study.
  • Synthetic Chemistry : Iodine’s leaving group ability could facilitate late-stage functionalization via cross-coupling reactions, a strategy less feasible with bromo/methyl analogs .
  • Natural Product Analogs : Unlike brominated marine natural products (e.g., Mukanadin C), the iodo derivative’s synthetic origin may offer tunability for optimized pharmacokinetics .

Biological Activity

7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound characterized by the fusion of a pyrrole ring with a pyrazine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. The following sections will explore its biological activity, synthesis methods, mechanism of action, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Antiviral Properties

The compound has also been investigated for its antiviral activity. It acts as an inhibitor of key viral proteins involved in the replication of viruses such as dengue and Zika. Studies have shown that it can inhibit the activity of AAK1 and GAK kinases, which are critical for viral entry and replication . This suggests that this compound could be developed into a treatment for viral infections.

Antitumor Effects

In cancer research, this compound has demonstrated cytotoxic effects against various cancer cell lines. It induces apoptosis in tumor cells by disrupting cell cycle progression and modulating key signaling pathways. Notably, it has been shown to downregulate the phosphorylation of AP2M1 in response to treatment .

Summary of Biological Activities

Biological Activity Effect Target
AntimicrobialInhibits growth of bacteria and fungiStaphylococcus aureus, E. coli
AntiviralInhibits viral replicationAAK1 and GAK kinases
AntitumorInduces apoptosis in cancer cellsVarious cancer cell lines

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interaction with various molecular targets. The compound may disrupt critical signaling pathways that regulate cell proliferation and survival. For example, its inhibition of kinase activity suggests a role in modulating intracellular signaling cascades involved in viral replication and tumorigenesis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides : This method utilizes palladium derivatives for intramolecular cyclization.
  • Cross-coupling reactions : Involves the reaction of pyrrole with acyl (bromo)acetylenes to yield the desired compound.

These synthetic pathways highlight the versatility in creating derivatives with varying biological activities .

Case Study 1: Antiviral Activity Against Dengue Virus

A study focused on optimizing compounds similar to this compound revealed promising results in inhibiting dengue virus replication in vitro. The compounds were tested against human liver cells (Huh7), where they demonstrated significant antiviral effects correlated with kinase inhibition .

Case Study 2: Cytotoxicity in Cancer Research

In another study examining its antitumor properties, this compound was administered to several cancer cell lines. Results indicated that it effectively induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways related to cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves halogenation of the parent pyrrolo[1,2-a]pyrazinone scaffold using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and ensure completion. Multi-step routes may include cyclocondensation followed by iodination, analogous to strategies used in related heterocyclic systems .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation employs nuclear magnetic resonance (NMR; 1H/13C) to verify iodination position and mass spectrometry (MS) for molecular weight validation. Purity assessment requires HPLC with UV detection (≥95% purity threshold) and elemental analysis. TLC is used preliminarily to screen reaction mixtures .

Q. How does the iodine substituent influence the reactivity of the pyrrolo[1,2-a]pyrazinone core in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Optimal conditions involve Pd(PPh₃)₄ with Cs₂CO₃ in dimethylformamide (DMF) at 80–100°C, requiring strict inert atmosphere management to prevent catalyst degradation .

Advanced Research Questions

Q. What experimental design considerations are crucial when optimizing iodination regioselectivity in pyrrolo[1,2-a]pyrazinone derivatives?

  • Methodological Answer : Systematic variation of iodinating agents (NIS vs. I₂/KIO₃), solvent polarity (dichloromethane vs. DMF), and temperature (0°C vs. reflux) is essential. Computational modeling (e.g., density functional theory) predicts site-specific reactivity, while 2D NMR (NOESY) confirms substitution patterns. Parallel small-scale reactions facilitate rapid screening .

Q. How should researchers address contradictory bioactivity results between enzymatic assays and cell-based studies for 7-Iodo derivatives?

  • Methodological Answer : Conduct orthogonal assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to verify target engagement. Assess cellular permeability via logP measurements and confirm compound stability in cell media using HPLC. Contradictions may arise from off-target effects or metabolite interference, necessitating metabolomics profiling .

Q. What mechanistic approaches elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative stress) with LC-MS analysis identify breakdown products. Isotope labeling at the 7-position tracks iodine loss kinetics, informing prodrug stabilization strategies. Accelerated stability testing (40°C/75% RH) quantifies degradation rates .

Q. How can advanced NMR techniques (e.g., 2D HSQC, HMBC) resolve signal overlap in complex pyrrolo[1,2-a]pyrazinone derivatives?

  • Methodological Answer : HSQC correlates 1H-13C couplings to assign quaternary carbons adjacent to iodine. HMBC detects long-range couplings (>3 bonds) confirming ring connectivity. Deuteration of labile protons (e.g., NH groups) enhances resolution, while variable-temperature NMR mitigates signal broadening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.